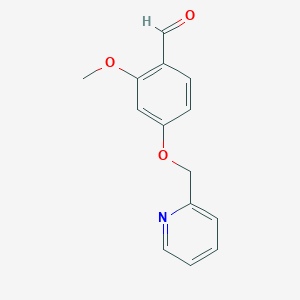
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with pyridine-2-methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
化学反応の分析
Types of Reactions
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and pyridin-2-ylmethoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid.
Reduction: 2-Methoxy-4-(pyridin-2-ylmethoxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential role in drug development, particularly as an anti-inflammatory and anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
2-Methoxybenzaldehyde: Lacks the pyridin-2-ylmethoxy group, resulting in different chemical properties and applications.
4-(Pyridin-2-ylmethoxy)benzaldehyde:
生物活性
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, with the CAS number 1151539-21-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, antimicrobial activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a methoxy group and a pyridine moiety attached to a benzaldehyde backbone. Its molecular formula is C13H13NO3, and it exhibits distinct chemical characteristics that influence its biological activity.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study assessing the compound's efficacy against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon), it was found that:
- IC50 Values : The compound exhibited IC50 values below 5 μM against A549 cells and below 3 μM against HCT116 cells, indicating strong antiproliferative activity.
- Mechanism of Action : The compound induced G2/M phase arrest in MCF-7 cells, suggesting that it interferes with cell cycle progression.
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| A549 | <5 | Antiproliferative |
| MCF-7 | <3 | G2/M Phase Arrest |
| HCT116 | <3 | Antiproliferative |
This data suggests that this compound may be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, although specific data on its efficacy compared to standard antibiotics is still limited.
Research Findings
In vitro tests demonstrated that the compound could inhibit the growth of certain pathogenic bacteria. However, quantitative results are needed to establish its effectiveness relative to existing antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Modulation : As indicated by cell cycle analysis, it can induce cell cycle arrest, thereby preventing cancer cell division.
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
特性
IUPAC Name |
2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14-8-13(6-5-11(14)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBZSLAQDWDRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













